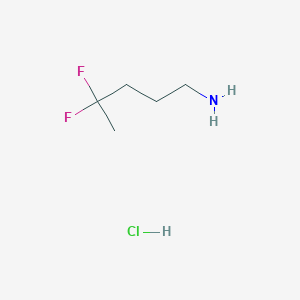

4,4-Difluoropentan-1-amine hydrochloride

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation in Antineoplastic Agents

A study by Pettit et al. (2003) in the Journal of Medicinal Chemistry discusses the synthesis of a compound similar to 4,4-Difluoropentan-1-amine hydrochloride, which showed significant activity against various cancer cell lines. This compound was found to inhibit tubulin polymerization by binding at the colchicine site, indicating potential applications in cancer therapy Pettit et al., 2003.

Applications in Functionalized Silica Synthesis

Soto-Cantu et al. (2012) reported in Langmuir on the use of amine-functionalized colloidal silica in various applications and fundamental investigations. They explored methods for the synthesis and characterization of these materials, highlighting their uniformity and potential uses in research-grade materials Soto-Cantu et al., 2012.

Study of Serotonin Analogs as Transport Substrates

Rudnick et al. (1989) investigated 4,6-Difluoroserotonin, an analog of serotonin, for its substrate properties in various transporters. Their work, published in The Journal of Biological Chemistry, provides insights into the role of the difluorinated compound in biological transport mechanisms Rudnick et al., 1989.

Development of Novel Detection Methods in Chromatography

Lizier and Zanoni (2012) utilized an ionic liquid medium to improve the separation and quantization of aromatic amines, including compounds similar to 4,4-Difluoropentan-1-amine hydrochloride, in consumer products. This study in Molecules demonstrates the potential of such compounds in developing advanced detection methods in liquid chromatography Lizier & Zanoni, 2012.

Water-soluble BODIPY Derivatives Synthesis

Li et al. (2008) in The Journal of Organic Chemistry focused on creating water-soluble derivatives of BODIPY, a dye, by functionalizing with amine groups. This research highlights the versatility of amine-functionalized compounds in developing fluorescent probes for aqueous environments Li et al., 2008.

Study of Oxidized Cellulose as a Macromolecular Prodrug Carrier

Zhu, Kumar, and Banker (2001) investigated the use of oxidized cellulose as a carrier for amine drugs, providing insights into the potential of amine hydrochlorides in drug delivery systems. This study was published in the International Journal of Pharmaceutics Zhu, Kumar, & Banker, 2001.

Investigation of Amine Hydrofluorides in Human Polymorphonuclear Leukocytes

Knoll-Köhler and Stiebel (2002) assessed the toxicity of amine hydrofluorides on human cells in vitro, as reported in the European Journal of Oral Sciences. Their findings contribute to understanding the impact of amine hydrochlorides on human cell viability Knoll-Köhler & Stiebel, 2002.

Synthesis of Amine-Functionalized Sorbents for PFAS Removal

Ateia et al. (2019) in Environmental Science and Technology Letters reviewed the development of amine-containing sorbents for the removal of PFAS, demonstrating the utility of such compounds in environmental applications Ateia et al., 2019.

Eigenschaften

IUPAC Name |

4,4-difluoropentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-5(6,7)3-2-4-8;/h2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUYYDQUTUUIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoropentan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435248.png)

![(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride](/img/structure/B1435251.png)

![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435267.png)

![2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1435268.png)